molecular formula C15H12N2 B3060301 3-Methyl-4-phenylcinnoline CAS No. 21039-71-4

3-Methyl-4-phenylcinnoline

Cat. No.: B3060301
CAS No.: 21039-71-4
M. Wt: 220.27 g/mol
InChI Key: UKKAJROPHKEVDR-UHFFFAOYSA-N
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Description

3-Methyl-4-phenylcinnoline is a heterocyclic aromatic compound belonging to the cinnoline family. . The structure of this compound consists of a cinnoline core with a methyl group at the third position and a phenyl group at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-phenylcinnoline typically involves the quaternization of 3-phenylcinnoline with methyl iodide. This reaction yields 1-methyl-3-phenylcinnolinium iodide, which can be further reduced to obtain this compound . The reduction can be carried out using sodium borohydride or electrolytically .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar quaternization and reduction reactions. The choice of reagents and conditions may vary to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-4-phenylcinnoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of quaternized derivatives yields the parent cinnoline compound .

Mechanism of Action

The mechanism of action of 3-Methyl-4-phenylcinnoline involves its interaction with molecular targets and pathways. While specific details on its mechanism are limited, cinnoline derivatives generally exert their effects by binding to enzymes or receptors, thereby modulating biological processes . The exact pathways and targets can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Uniqueness: 3-Methyl-4-phenylcinnoline is unique due to the presence of both a methyl group at the third position and a phenyl group at the fourth position. This specific substitution pattern can influence its chemical reactivity and biological activity, distinguishing it from other cinnoline derivatives .

Properties

IUPAC Name

3-methyl-4-phenylcinnoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2/c1-11-15(12-7-3-2-4-8-12)13-9-5-6-10-14(13)17-16-11/h2-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKKAJROPHKEVDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N=N1)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50345655
Record name 3-Methyl-4-phenylcinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50345655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21039-71-4
Record name 3-Methyl-4-phenylcinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50345655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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